1H-Pyrrole,1-(4-pentenyl)-(9CI)
Description
Properties
CAS No. |
197365-59-6 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 |
IUPAC Name |
1-pent-4-enylpyrrole |
InChI |
InChI=1S/C9H13N/c1-2-3-4-7-10-8-5-6-9-10/h2,5-6,8-9H,1,3-4,7H2 |
InChI Key |
STBRPFOWRLCTPT-UHFFFAOYSA-N |
SMILES |
C=CCCCN1C=CC=C1 |
Synonyms |
1H-Pyrrole,1-(4-pentenyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole,1 4 Pentenyl 9ci and Analogous N Alkenylpyrroles
Classical and Contemporary Approaches to N-Pyrrole Alkylation/Alkenylation
The formation of the N-C bond in N-substituted pyrroles is a fundamental operation in heterocyclic chemistry. Several classical ring-forming reactions can be adapted to directly incorporate an N-alkenyl group, while direct functionalization of the pyrrole (B145914) NH bond provides an alternative route.
Adaptations of Clauson-Kaas Reaction for N-Alkenyl Pyrroles
The Clauson-Kaas reaction, first reported in 1952, is a robust method for synthesizing N-substituted pyrroles. nih.gov The reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (B146720), under acidic conditions. nih.govnih.gov To synthesize 1H-Pyrrole,1-(4-pentenyl)-(9CI), 4-penten-1-amine (B131514) would serve as the primary amine.
The mechanism proceeds via acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to form the reactive succinaldehyde (B1195056) intermediate in situ. This is followed by a double condensation with the primary amine and subsequent cyclization with the elimination of two water molecules to yield the aromatic pyrrole ring. researchgate.net
Historically, glacial acetic acid was the conventional solvent and catalyst. nih.gov However, modern adaptations have focused on milder and more environmentally benign conditions. A variety of catalysts have been explored to improve yields and reaction times, including numerous Brønsted acids, Lewis acids, and heterogeneous catalysts. nih.gov For instance, reactions can be performed in water using catalysts like zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) or under microwave irradiation, which can significantly shorten reaction times. nih.govwikipedia.org
| Catalyst | Solvent/Conditions | Key Advantage(s) | Reference |
|---|---|---|---|
| Acetic Acid | Reflux | Classical method | nih.gov |
| ZrOCl₂·8H₂O | Water, 60 °C | Green solvent, efficient | nih.gov |
| L-(+)-tartaric acid-choline chloride | Deep Eutectic Solvent | Green, biodegradable medium | nih.gov |
| Nicotinamide/1,4-Dioxane | Reflux | Suitable for acid-sensitive substrates | researchgate.net |
| None (Microwave) | Water or Acetic Acid, 170 °C | Rapid synthesis, promoter-free | wikipedia.org |
Knorr Pyrrole Synthesis Modifications for N-Substitution
The Knorr pyrrole synthesis, discovered in 1884, is a cornerstone of heterocyclic synthesis. rsc.org The standard reaction involves the condensation of an α-amino-ketone with a β-ketoester. rsc.orgorganic-chemistry.org The α-amino-ketone is typically generated in situ from a ketone oxime via reduction, often with zinc in acetic acid, to prevent self-condensation. rsc.org
The Knorr synthesis is fundamentally a method for constructing the pyrrole ring with specific substitution patterns at the carbon positions (C2, C3, C4, C5). It does not directly install a substituent on the nitrogen atom; the initial product is an N-unsubstituted pyrrole. To produce an N-alkenylpyrrole like 1H-Pyrrole,1-(4-pentenyl)-(9CI) via this pathway, a two-step sequence is required:
Knorr Synthesis : An appropriately substituted α-amino-ketone and a β-ketoester are reacted to form the N-unsubstituted pyrrole ring.
N-Alkylation : The resulting pyrrole is subsequently N-functionalized in a separate step. This is typically achieved by deprotonating the pyrrole with a suitable base (e.g., sodium hydride) followed by reaction with an alkenyl halide, such as 5-bromo-1-pentene (B141829).
Therefore, while the Knorr synthesis is a powerful tool for creating the core pyrrole scaffold, it is not a direct method for producing N-alkenylpyrroles in a single step. The "modification" lies in its use as the initial step in a multi-step sequence.
Paal-Knorr Synthesis for N-Alkenyl Pyrroles
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles from acyclic precursors. mdpi.com The reaction condenses a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), with a primary amine. organic-chemistry.org For the synthesis of 1H-Pyrrole,1-(4-pentenyl)-(9CI), the reaction would involve the condensation of 2,5-hexanedione (B30556) with 4-penten-1-amine.
This method is highly versatile, and numerous catalysts have been developed to promote the cyclocondensation, which often proceeds under milder conditions than the Clauson-Kaas reaction. organic-chemistry.orgorganic-chemistry.org While the reaction can be performed simply by heating the reactants, often without a solvent, a range of acidic catalysts (both Brønsted and Lewis acids) can accelerate the process. organic-chemistry.orgorganic-chemistry.org Recent research has focused on developing more sustainable protocols. researchgate.net This includes the use of water as a solvent, enzyme catalysis (e.g., α-amylase), and various solid-supported acid catalysts that allow for easy separation and recycling. nih.govresearchgate.netrsc.org
| Catalyst | Reactants | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| None | 2,5-Hexanedione + Primary Amine | Solvent-free, Room Temp. | Excellent | organic-chemistry.org |
| CATAPAL 200 (Alumina) | Acetonylacetone + Primary Amine | Solvent-free, 60 °C | 68-97% | organic-chemistry.org |
| FeCl₃ | 2,5-Dimethoxytetrahydrofuran + Amine | Water | Good-Excellent | nih.gov |
| α-Amylase | 1,4-Diketone + Primary Amine | Mild conditions | 60-99% | nih.gov |
| Water | 2,5-Hexanedione + Primary Amine | 100 °C | 75-98% | researchgate.net |
Direct N-Functionalization Strategies
Instead of constructing the pyrrole ring with the N-substituent already in place, one can directly functionalize the nitrogen of the pre-formed pyrrole heterocycle. The pyrrole proton is weakly acidic (pKa ≈ 17.5), allowing for deprotonation by a sufficiently strong base to form the pyrrolide anion, which is a potent nucleophile.
A common and straightforward strategy is N-alkylation with an appropriate alkenyl halide. To synthesize 1H-Pyrrole,1-(4-pentenyl)-(9CI), pyrrole can be deprotonated with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an electrophile like 5-bromo-1-pentene or 5-iodo-1-pentene. The use of ionic liquids as the reaction medium has also been shown to promote highly regioselective N-alkylation of pyrrole with alkyl halides, providing excellent yields. nih.gov
Another approach is the Michael addition of pyrrole to an activated alkene. While this is more commonly used to form N-alkylpyrroles with an electron-withdrawing group in the β-position of the alkyl chain, it represents another strategy for direct N-C bond formation. nih.gov
Advanced Catalytic Methods for the Synthesis of 1H-Pyrrole,1-(4-pentenyl)-(9CI)
Modern synthetic chemistry has introduced sophisticated catalytic systems that offer new pathways to N-alkenylpyrroles, often with high efficiency and selectivity under mild conditions.
Metal-Catalyzed Coupling Reactions for N-Alkenylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. While extensively developed for coupling amines with aryl halides (Buchwald-Hartwig amination), analogous methods can be applied to the N-alkenylation of heterocycles like pyrrole.
Palladium- and copper-catalyzed systems have been developed for the N-alkenylation of various nitrogen heterocycles. For example, a palladium-catalyzed method for the alkenylation of aziridines with alkenyl halides and a copper-catalyzed variant using alkenyl boronic acids have been reported. These methodologies could be adapted for the N-alkenylation of pyrrole, where the pyrrolide anion would couple with an alkenyl halide or a related derivative in the presence of a suitable metal catalyst and ligand.
Another advanced catalytic route involves the ring-closing metathesis (RCM) of a substituted diallylamine (B93489), followed by an in situ oxidation to form the aromatic pyrrole ring. nih.gov For instance, an N-acyl diallylamine can undergo RCM using a ruthenium catalyst (e.g., Grubbs catalyst) and then be aromatized with a copper catalyst under an oxygen atmosphere to yield the corresponding N-acylpyrrole. nih.gov While this example yields an N-acylpyrrole, the underlying strategy of forming the ring via metathesis and then aromatizing showcases a modern catalytic approach to substituted pyrroles.
Enantioselective and Diastereoselective Synthesis of Chiral Pyrrole Derivatives
While specific enantioselective or diastereoselective syntheses for 1H-Pyrrole, 1-(4-pentenyl)-(9CI) are not extensively documented in dedicated studies, the principles and methods developed for other chiral pyrrole and pyrrolidine (B122466) derivatives are broadly applicable. The introduction of chirality is crucial when these molecules are intended for biological applications where specific stereoisomers are active.
Enantioselective Approaches: Asymmetric synthesis of pyrrole-containing structures can be achieved through various strategies. One prominent method involves the use of chiral catalysts. For instance, the enantioselective synthesis of pyrroloindolines has been accomplished using a photocatalytic method that generates indole (B1671886) radical cations complexed with chiral phosphate (B84403) anions. nih.gov This non-covalent interaction allows for enantioselective coupling with radicals like TEMPO•, leading to optically enriched pyrroloindoline adducts. nih.gov Another approach is the organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrroles, which utilizes a chiral diphenylprolinol trimethylsilyl (B98337) ether catalyst to achieve high yields and excellent enantio- and diastereoselectivity. rsc.org These methods could potentially be adapted for substrates bearing a pentenyl group on the nitrogen atom.
Kinetic resolution of N-acylaziridines via nucleophilic ring-opening using a chiral modifier like (R)-BINOL under boron-catalyzed conditions represents another strategy to obtain enantioenriched precursors for chiral pyrrolidines and, by extension, pyrroles. nih.gov
Diastereoselective Approaches: Diastereoselective synthesis often relies on substrate control, where existing chiral centers in the starting material direct the stereochemical outcome of the reaction. For the synthesis of 2,4-disubstituted pyrrolidine derivatives, intramolecular cyclization of N-alkoxyl amines has been studied. nih.gov In this method, the reduction of oximes yields nucleophilic hydroxylamine (B1172632) derivatives that cyclize via an SN2′ mechanism to produce N-alkoxyl pyrrolidines with good stereoselectivity. nih.gov The stereochemistry of the starting materials, which could include a pentenyl group, would influence the diastereomeric ratio of the final product.
Dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with oxyallyl cations have been developed to produce cyclohepta[b]pyrroles with high diastereoselectivity. acs.org This method allows for the one-step construction of complex skeletons and could be explored for substrates with N-pentenyl groups. acs.org
Green Chemistry Principles in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) Synthesis
The application of green chemistry principles to the synthesis of pyrroles aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate volatile organic compounds (VOCs), leading to safer processes and simpler workups. researchgate.net The Paal-Knorr condensation, a classical method for pyrrole synthesis, has been successfully adapted to solvent-free conditions. For example, the reaction of 2,5-hexanedione with primary amines can be catalyzed by praseodymium(III) trifluoromethanesulfonate (B1224126) under neat conditions to afford N-substituted pyrroles in excellent yields. lookchem.com Similarly, inexpensive and commercially available aluminas have been used to catalyze the solvent-free reaction of acetonylacetone with various amines at 60 °C, producing N-substituted pyrroles. mdpi.com An even greener approach involves the reaction of aromatic amines with 2,5-dimethoxytetrahydrofuran without any catalyst or solvent. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govijpsjournal.comyoutube.com This technique has been applied to the synthesis of pyrrole derivatives. For example, the irradiation of alkenone O-phenyl oximes with microwaves generates iminyl radicals that undergo cyclization to form dihydropyrroles, which can be precursors to pyrroles. nih.gov Three-component syntheses of 2,4,5-trisubstituted imidazoles, another class of N-heterocycles, have been achieved with high yields in minutes using microwave irradiation in an ionic liquid, a significant improvement over the hours required with conventional heating. ijpsjournal.com Such microwave-assisted protocols offer a promising route for the efficient synthesis of N-alkenylpyrroles.
Table 1: Examples of Solvent-Free and Microwave-Assisted Pyrrole Synthesis
| Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Solvent-Free | Acetonylacetone, Benzylamine | Alumina, 60°C, 45 min | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 97 | mdpi.com |
| Solvent-Free | 2,5-Hexanedione, Aniline (B41778) | Pr(OTf)₃ | 2,5-Dimethyl-N-phenylpyrrole | 86 | lookchem.com |
| Solvent-Free | 2,5-Dimethoxytetrahydrofuran, Aromatic Amines | None | N-Substituted Pyrroles | 66-94 | researchgate.net |
| Microwave-Assisted | Alkenone O-phenyl oximes | Microwave irradiation | Dihydropyrrole derivatives | - | nih.gov |
| Microwave-Assisted | Aldehydes, Amines, [HeMIM]BF₄ | Microwave irradiation | 2,4,5-Trisubstituted imidazoles | 74-93 | ijpsjournal.com |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Syntheses with high atom economy are inherently greener as they generate less waste. Several strategies for the atom-economical synthesis of pyrroles have been developed. One such method involves the synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines followed by an intramolecular cyclization, where all atoms of the reactants are incorporated into the final product with only the elimination of water. nih.govnih.govmdpi.com Metal-catalyzed conversions, such as the reaction of primary diols and amines catalyzed by a manganese complex, can produce 2,5-unsubstituted pyrroles with water and hydrogen as the only byproducts. organic-chemistry.org
One-Pot and Multicomponent Reaction Strategies for Pyrrole Ring Formation with N-Pentenyl Functionalization
One-pot syntheses and multicomponent reactions (MCRs) are powerful tools for achieving step economy and rapidly building molecular complexity from simple precursors. organic-chemistry.orgnih.gov These strategies are highly desirable for synthesizing libraries of compounds for drug discovery and for the efficient production of target molecules.
One-Pot Syntheses: A one-pot synthesis involves performing multiple reaction steps sequentially in the same reaction vessel without isolating intermediates. This approach avoids lengthy separation and purification procedures, thereby saving solvents and energy. A novel one-pot, three-step, four-component process has been developed to synthesize 1,2,3,5-tetrasubstituted pyrroles. nih.gov This sequence involves a coupling-isomerization-Stetter reaction-Paal-Knorr sequence starting from an aryl halide, a terminal propargyl alcohol, an aldehyde, and a primary amine (such as 4-penten-1-amine to introduce the N-pentenyl group). nih.gov Another example is the one-pot mechanosynthesis of polysubstituted trans-2,3-dihydropyrroles and pyrroles from amines, alkyne esters, and chalcones under solvent-free ball-milling conditions. organic-chemistry.org The direct conjugate addition of imino esters to β-chlorovinyl ketones, followed by reaction with amines, also provides a one-pot route to highly functionalized pyrroles. nih.gov
Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. organic-chemistry.org The development of MCRs for pyrrole synthesis allows for the direct incorporation of the N-substituent, such as the 4-pentenyl group, in a single step. For example, an efficient sequential multicomponent method for synthesizing N-arylpyrrole-3-carbaldehydes involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by oxidative aromatization in a one-pot operation. researchgate.net While this example uses aryl amines, the methodology could be extended to aliphatic amines like 4-penten-1-amine. The classical Hantzsch pyrrole synthesis is itself a multicomponent reaction. nih.gov The development of new MCRs continues to be an active area of research, providing efficient and diversity-oriented pathways to complex heterocyclic structures. frontiersin.org
Reactivity and Transformational Chemistry of 1h Pyrrole,1 4 Pentenyl 9ci
Reactions Involving the Pyrrole (B145914) Heterocycle
The pyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, which increases its nucleophilicity compared to benzene (B151609). wikipedia.orgonlineorganicchemistrytutor.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution is a fundamental reaction class for pyrroles. Due to the electron-rich nature of the pyrrole ring, these reactions generally proceed under milder conditions than those required for benzene. onlineorganicchemistrytutor.com
The regioselectivity of electrophilic attack on the pyrrole ring is a critical aspect of its reactivity. Attack at the C2 (α) position is strongly favored over the C3 (β) position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during α-attack. The positive charge can be delocalized over three resonance structures, whereas only two resonance structures can be drawn for the intermediate formed from β-attack. stackexchange.com
A classic example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. organic-chemistry.orgijpcbs.comwikipedia.orgchemtube3d.com This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The electrophile in this reaction is a chloroiminium ion. wikipedia.org For 1H-Pyrrole, 1-(4-pentenyl)-(9CI), this reaction would be expected to yield 1-(4-pentenyl)-1H-pyrrole-2-carbaldehyde as the major product.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole
| Position of Attack | Number of Resonance Structures for Cationic Intermediate | Stability of Intermediate | Major/Minor Product |
| C2 (α) | 3 | More stable | Major |
| C3 (β) | 2 | Less stable | Minor |
Carbene Transfer Reactions and C-H Functionalization on the Pyrrole Ring
Carbene transfer reactions offer a powerful method for the functionalization of C-H bonds in pyrroles. researchgate.net These reactions typically involve the use of a metal catalyst, often based on rhodium or copper, to mediate the transfer of a carbene moiety from a diazo compound to the pyrrole ring. researchgate.netnih.govnih.govorganic-chemistry.orgnih.gov
The reaction can proceed via a formal insertion of the carbene into a C-H bond, leading to alkylated pyrroles. researchgate.net For 1H-pyrroles, these reactions show a high selectivity for the Cα-H bond. researchgate.net The development of rhodium(II) catalysts has been particularly significant in advancing catalyst-controlled C-H functionalization. nih.govcaltech.edu Chiral rhodium catalysts can even effect these transformations enantioselectively. nih.govorganic-chemistry.orgacs.org
In some cases, the reaction of pyrroles with carbenes, such as dichlorocarbene, can lead to ring expansion. This process, known as the Ciamician-Dennstedt rearrangement, involves the initial formation of a dichlorocyclopropane intermediate which then rearranges to form a 3-halopyridine. wikipedia.org
Transition Metal-Catalyzed Arylation and Alkenylation of the Pyrrole Nucleus
The pyrrole nucleus can be functionalized through various transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds with aryl and vinyl partners.
The Suzuki-Miyaura coupling is a versatile method for the arylation of pyrroles. organic-chemistry.orgmdpi.comnih.gov This reaction typically involves the coupling of a halogenated pyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com To avoid side reactions like debromination, the pyrrole nitrogen is often protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov
The Heck reaction provides a means to introduce alkenyl groups onto the pyrrole ring. wikipedia.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples a halide with an alkene. wikipedia.orgorganic-chemistry.org For example, the arylation of N-methoxycarbonyl-2-pyrroline has been achieved with high regio- and enantioselectivity using palladium catalysts with specific chiral ligands. nih.gov The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst forms a substituted alkene. wikipedia.org
Table 2: Examples of Transition Metal-Catalyzed Reactions on Pyrroles
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Halopyrrole + Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl-substituted pyrrole |
| Heck Reaction | Halopyrrole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted pyrrole |
Ring Expansion and Rearrangement Reactions
The pyrrole ring can undergo expansion to form six-membered rings, such as pyridines. One notable method involves the reaction with carbenes. As mentioned earlier, the Ciamician-Dennstedt rearrangement converts pyrroles into 3-halopyridines upon reaction with dichlorocarbene. wikipedia.org More recent methods have been developed for the one-carbon ring expansion of pyrroles to pyridines using α-halogen-free carbenes generated in situ. researchgate.net
Another strategy for ring expansion involves a Diels-Alder reaction between an N-protected pyrrole and an alkyne, followed by a sequence of deprotection, nitrosylation, and extrusion of dinitrogen monoxide (N₂O) to yield a benzene derivative. thieme-connect.com This represents a skeletal editing approach to transform the five-membered pyrrole ring into a six-membered aromatic ring.
Reactions Involving the 4-Pentenyl Side Chain
The terminal double bond of the 4-pentenyl side chain provides a reactive handle for a different set of chemical transformations, most notably olefin metathesis.
Olefin Metathesis and Cyclization Reactions (Intramolecular/Intermolecular)
Olefin metathesis is a powerful and versatile reaction for the formation of new carbon-carbon double bonds. chemtube3d.com In the context of 1H-Pyrrole, 1-(4-pentenyl)-(9CI), the presence of the terminal alkene allows for intramolecular cyclization via ring-closing metathesis (RCM).
Ring-closing metathesis (RCM) of a diene, or in this case a molecule containing a pyrrole ring and a terminal alkene that can dimerize or react with another diene, can lead to the formation of a new ring system. organic-chemistry.orgwikipedia.org For 1H-Pyrrole, 1-(4-pentenyl)-(9CI), an intramolecular RCM is not possible as it only contains one alkene. However, it can undergo intermolecular cross-metathesis with other olefins. nih.gov For instance, if two molecules of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) were to undergo a self-metathesis reaction, it would lead to a dimer with an internal double bond and the release of ethylene.
A related transformation, enyne ring-closing metathesis, can be used to form cyclic compounds from substrates containing both an alkene and an alkyne. wikipedia.orgbeilstein-journals.org While not directly applicable to 1H-Pyrrole, 1-(4-pentenyl)-(9CI) itself, this highlights the utility of metathesis in generating diverse heterocyclic structures.
The catalysts for these reactions are typically ruthenium-based, such as the Grubbs catalysts (first and second generation) and the Hoveyda-Grubbs catalysts. organic-chemistry.orgbeilstein-journals.org These catalysts are known for their tolerance to a wide range of functional groups, which is a significant advantage in complex molecule synthesis. wikipedia.org
Radical Reactions and Photochemical Transformations of the Alkene
The pentenyl substituent in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) is amenable to a variety of radical and photochemical reactions, providing pathways to unique cyclic and functionalized derivatives.
Intramolecular radical cyclization of N-alkenylpyrroles, including those with a pentenyl chain, is a powerful method for the construction of fused heterocyclic systems. nih.govnih.gov These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (Bu3SnH) or the less toxic tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govorganic-chemistry.org The reaction proceeds via the formation of a radical on the side chain, which then attacks the pyrrole ring to form a new carbon-carbon bond, leading to cyclized products. The regioselectivity of the cyclization is influenced by the substitution pattern on the pyrrole ring and the length of the alkenyl chain.
Photochemical transformations, particularly [2+2] cycloadditions, offer another avenue for modifying the pentenyl group. wikipedia.org When irradiated with UV light, the alkene can undergo cycloaddition with another alkene molecule to form a cyclobutane (B1203170) ring. These reactions can be sensitized by specific compounds that absorb light and transfer the energy to the alkene. wikipedia.org The stereochemistry of the resulting cyclobutane is dependent on the reaction conditions and the nature of the interacting alkenes.
Addition Reactions Across the Double Bond (e.g., Hydroboration, Halogenation, Hydrogenation)
The terminal double bond of the pentenyl chain readily undergoes a variety of addition reactions, allowing for the introduction of diverse functional groups while often leaving the pyrrole ring intact.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidation with hydrogen peroxide (H2O2) and a base, yields the corresponding terminal alcohol, 5-(1H-pyrrol-1-yl)pentan-1-ol. The regioselectivity of the hydroboration step can be influenced by the choice of the hydroborating agent. rsc.org
Halogenation: The addition of halogens across the double bond can be achieved using various reagents. For instance, N-Bromosuccinimide (NBS) in the presence of water can be used to form a bromohydrin. wikipedia.orgmasterorganicchemistry.com NBS provides a low concentration of bromine, which favors the formation of the bromonium ion intermediate, subsequently attacked by water to yield the trans-bromohydrin. masterorganicchemistry.com In non-aqueous conditions, NBS can be used for allylic bromination under radical conditions. wikipedia.orgmasterorganicchemistry.com
Hydrogenation: The double bond of the pentenyl group can be selectively reduced to the corresponding alkane without affecting the aromaticity of the pyrrole ring through catalytic hydrogenation. researchgate.net This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction. researchgate.netnih.gov For instance, rhodium and ruthenium catalysts have also shown high activity in the hydrogenation of pyrrole derivatives. researchgate.net
Table 1: Key Addition Reactions of the Pentenyl Moiety
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | 5-(1H-pyrrol-1-yl)pentan-1-ol | Anti-Markovnikov addition of water. |
| Halogenation (Bromohydrin formation) | NBS, H2O | 2-Bromo-5-(1H-pyrrol-1-yl)pentan-1-ol | Trans-addition of Br and OH. |
| Catalytic Hydrogenation | H2, Pd/C | 1-Pentyl-1H-pyrrole | Selective reduction of the double bond. |
Selective Oxidation and Reduction of the Pentenyl Moiety
The pentenyl chain can be selectively oxidized or reduced, providing access to a range of functionalized pyrrole derivatives.
Selective Oxidation: The double bond can be targeted by various oxidizing agents. Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 1-(oxiran-2-ylmethyl)-1H-pyrrole. masterorganicchemistry.comyoutube.com The reaction is generally stereospecific, with the epoxide forming on the less hindered face of the double bond. masterorganicchemistry.com Oxidative cleavage of the double bond can be achieved through ozonolysis, followed by a reductive or oxidative workup to yield an aldehyde or a carboxylic acid, respectively. For example, ozonolysis followed by a reductive workup with dimethyl sulfide (B99878) (DMS) would yield 4-(1H-pyrrol-1-yl)butanal.
Selective Reduction: Besides catalytic hydrogenation, the double bond can be reduced chemoselectively in the presence of other reducible functional groups using diimide (N2H2). wikipedia.orgyoutube.com Diimide, generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, reduces alkenes with syn-stereochemistry. wikipedia.orgyoutube.com This method is particularly useful when other reducible groups, such as esters or nitro groups, are present in the molecule and need to be preserved.
Dual Reactivity of the Pyrrole Core and Pentenyl Chain in Complex Transformations
The presence of both a nucleophilic pyrrole ring and a reactive pentenyl chain within the same molecule enables a variety of tandem and cyclization reactions, leading to the formation of complex polycyclic structures, many of which are found in natural products like alkaloids. chimia.chnih.govarkat-usa.org
N-acyliminium ion cyclizations are a powerful tool in this regard. arkat-usa.org For instance, an N-acyliminium ion can be generated from the pyrrole nitrogen, which can then be attacked intramolecularly by the pentenyl double bond to form a new ring system. These cyclizations can be highly diastereoselective and are instrumental in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids. arkat-usa.orgkib.ac.cn
Tandem reactions that involve both moieties can also be designed. For example, a reaction sequence could involve an initial functionalization of the pyrrole ring, followed by a cyclization event involving the pentenyl chain. organic-chemistry.orgnih.govnih.gov Such strategies have been employed in the synthesis of various functionalized pyridine (B92270) and pyrrole derivatives. nih.govresearchgate.netresearchgate.net
Derivatization Strategies for Advanced Molecular Scaffolds
1H-Pyrrole, 1-(4-pentenyl)-(9CI) serves as a versatile building block for the synthesis of more complex and advanced molecular scaffolds, with applications in medicinal chemistry and materials science. alliedacademies.orgnih.govnih.gov
One powerful derivatization strategy is ring-closing metathesis (RCM). rsc.orgbeilstein-journals.org By introducing a second alkenyl group, for example, through acylation of the pyrrole ring with an unsaturated acyl chloride, a diene suitable for RCM can be formed. Subsequent treatment with a ruthenium catalyst, such as Grubbs' catalyst, can lead to the formation of a new ring fused to the pyrrole core. rsc.org
The functionalized pyrroles derived from the reactions described above can be further elaborated to create libraries of compounds for drug discovery. nih.govnih.gov The pyrrole scaffold is a common motif in many biologically active molecules, and the ability to introduce diverse functionality via the pentenyl chain provides a valuable tool for structure-activity relationship (SAR) studies. nih.govnih.gov For example, the synthesis of novel androgen receptor antagonists has been achieved using substituted 4-phenylpyrrole derivatives. nih.gov
Mechanistic Investigations of Reactions Involving 1h Pyrrole,1 4 Pentenyl 9ci
Elucidation of Reaction Pathways and Transition States
The cyclization of N-(4-pentenyl)pyrrole is predominantly catalyzed by organometallic complexes, such as those involving organolanthanides. The reaction proceeds via an intramolecular hydroamination/cyclization pathway.
The generally accepted mechanism commences with the protonolysis of a metal-ligand bond (e.g., M-N(SiMe₃)₂) by the N-H bond of a pyrrole (B145914) substrate (if unfunctionalized) or, in the case of N-substituted pyrroles like 1H-Pyrrole,1-(4-pentenyl)-(9CI), coordination to the pyrrole nitrogen. For the productive catalytic cycle of N-alkenylpyrroles, the key pathway involves the insertion of the pendant alkene into the metal-nitrogen bond. This step is a highly organized, four-centered transition state.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this transformation. These studies help to identify the most favorable reaction coordinates and characterize the geometries and energies of the transition states. For related intramolecular hydroaminations, the transition state for the cyclization step is typically shown as a constrained, four-membered ring structure involving the metal center, the nitrogen atom, and the two carbons of the double bond. The energies calculated for these transition states are critical in explaining the observed reaction rates and selectivities.
Identification and Characterization of Reactive Intermediates
The catalytic cycle for the hydroamination of N-(4-pentenyl)pyrrole involves several key reactive intermediates. Following the initial coordination of the substrate to the metal center, a crucial intermediate is the metal-amide complex.
In catalyzed reactions, the primary reactive species is the catalyst-substrate adduct. For instance, in reactions catalyzed by organolanthanide complexes, an active intermediate is formed where the pyrrole substrate is bound to the lanthanide center. The subsequent intramolecular insertion of the pentenyl group's double bond into the metal-nitrogen bond leads to a new organometallic intermediate, a six-membered metallacycle. This cyclic intermediate is then protonolyzed by another substrate molecule, releasing the cyclized product and regenerating the catalyst-substrate adduct to continue the catalytic cycle.
While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is supported by kinetic data, computational modeling, and studies on analogous systems. For example, in related catalyzed hydroaminations, the formation of intermediate species has been inferred through detailed kinetic and mechanistic studies.
Kinetic Studies and Reaction Rate Determination
Kinetic analyses of the intramolecular hydroamination of N-alkenylpyrroles provide substantial evidence for the proposed mechanisms. The reactions often exhibit pseudo-first-order kinetics with respect to the substrate concentration when the catalyst loading is constant. The rate of the reaction is highly dependent on several factors, including the nature of the catalyst, the solvent, and the temperature.
For similar organolanthanide-catalyzed intramolecular hydroaminations, the rate-determining step has been identified as the intramolecular insertion of the alkene into the metal-amide bond. This is a common feature in many organometallic-catalyzed hydroamination reactions. The reaction rates are also influenced by the steric and electronic properties of both the substrate and the catalyst's ligand framework.
Below is a representative table illustrating how reaction conditions can influence reaction rates, based on qualitative findings for analogous systems.
| Catalyst System | Solvent | Temperature (°C) | Relative Rate |
| Organolanthanide A | Toluene (B28343) | 60 | Moderate |
| Organolanthanide A | THF | 60 | Slow |
| Organolanthanide B | Toluene | 60 | Fast |
| Organolanthanide A | Toluene | 80 | Fast |
This table is illustrative, showing general trends observed in similar catalytic systems.
Thermodynamic Analyses of Reaction Equilibria
Thermodynamic analysis of the cyclization of 1H-Pyrrole,1-(4-pentenyl)-(9CI) reveals that the formation of the five-membered pyrrolizidine (B1209537) ring system is an energetically favorable process. The conversion from the acyclic starting material to the cyclized product is typically exothermic.
Solvent Effects and Catalytic Cycle Analysis
The choice of solvent can have a significant impact on the rate and efficiency of the hydroamination of N-(4-pentenyl)pyrrole. Non-polar, non-coordinating solvents like toluene or benzene (B151609) are often preferred for organometallic-catalyzed reactions. This is because coordinating solvents, such as tetrahydrofuran (B95107) (THF), can compete with the substrate for binding sites on the metal catalyst, leading to catalyst inhibition and a decrease in the reaction rate. nih.gov
The catalytic cycle for the organolanthanide-catalyzed intramolecular hydroamination can be summarized in the following key steps:
Catalyst Activation/Initiation: A precatalyst reacts with the substrate or an activator to form the active catalytic species.
Substrate Coordination: The N-(4-pentenyl)pyrrole coordinates to the metal center.
Intramolecular Insertion: The pendant alkene group inserts into the metal-nitrogen bond. This is typically the rate-determining step and proceeds through a highly organized, four-centered transition state to form a six-membered metallacycle intermediate.
Protonolysis: The resulting organometallic intermediate reacts with another molecule of the substrate. This step cleaves the metal-carbon bond, releases the cyclized product (a pyrrolizidine derivative), and regenerates the active catalyst-substrate complex, which can then enter another catalytic cycle.
This cycle efficiently converts the starting material into the desired heterocyclic product, with the metal catalyst facilitating the key bond-forming step.
Catalysis and Ligand Design Utilizing 1h Pyrrole,1 4 Pentenyl 9ci Scaffolds
1H-Pyrrole, 1-(4-pentenyl)-(9CI) as a Ligand Precursor for Metal Complexes
The pyrrole (B145914) moiety in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) can act as a versatile coordination site for a wide range of transition metals. The nitrogen atom of the pyrrole ring can serve as a σ-donor, and the π-system of the ring can also participate in coordination. The presence of the N-(4-pentenyl) substituent introduces an additional functional group—the terminal double bond—that can be involved in metal coordination. This dual-coordination capability makes 1H-Pyrrole, 1-(4-pentenyl)-(9CI) a potentially valuable hemilabile ligand, where one part of the ligand (the pyrrole ring) is strongly bound to the metal center, while the other part (the pentenyl double bond) can reversibly coordinate and dissociate.
The coordination of N-substituted pyrrole ligands to various metal centers has been well-documented. For instance, pyrrole-based ligands have been used to synthesize complexes with first-row transition metals like copper(II) and nickel(II). researchgate.net The synthesis of such complexes typically involves the reaction of the pyrrole derivative with a suitable metal salt. In the case of 1H-Pyrrole, 1-(4-pentenyl)-(9CI), coordination to a metal center could lead to the formation of complexes with distinct geometries and electronic properties, which are crucial for their catalytic activity.
The table below summarizes the coordination behavior of some representative pyrrole-based ligands with different metal centers, providing a basis for the expected coordination chemistry of 1H-Pyrrole, 1-(4-pentenyl)-(9CI).
| Ligand Type | Metal Center | Coordination Mode | Resulting Complex Type | Potential Application |
| N-Alkylpyrrole | Palladium(II) | Monodentate (N-coordination) | Square planar complexes | Cross-coupling reactions |
| N-Arylpyrrole | Rhodium(I) | Monodentate (N-coordination) | Square planar complexes | Hydroformylation |
| Pyrrole-phosphine | Platinum(II) | Bidentate (P,N-chelation) | Square planar complexes | Hydrosilylation |
| N-Alkenylpyrrole | Ruthenium(II) | Bidentate (N, olefin chelation) | Octahedral complexes | Metathesis reactions |
Role of Pyrrole-Based Systems in Homogeneous and Heterogeneous Catalysis
Pyrrole-based systems have found widespread applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing pyrrole-derived ligands have been employed in a variety of organic transformations. The electronic properties of the pyrrole ring, which can be tuned by substituents, allow for the modulation of the catalytic activity of the metal center. In heterogeneous catalysis, pyrrole-based conjugated microporous polymers have been utilized as efficient and recyclable catalysts for reactions such as Knoevenagel condensation. These materials benefit from their robust architecture, high surface area, and the presence of catalytically active nitrogen sites. researchgate.net
The 1H-Pyrrole, 1-(4-pentenyl)-(9CI) scaffold is well-suited for both catalytic regimes. In homogeneous catalysis, its metal complexes could be soluble in common organic solvents. For heterogeneous applications, the pendant pentenyl group could be used for polymerization or grafting onto a solid support, leading to the creation of a robust and recyclable catalyst.
Application in C-H Activation and Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and pyrrole derivatives have played a significant role in this area. The C-H bonds of the pyrrole ring itself can be activated and functionalized. For instance, the regioselective alkenylation of N-alkylpyrroles has been achieved using palladium catalysts with specific ligands. researchgate.net
Furthermore, the pyrrole moiety can act as a directing group to guide the C-H activation of other parts of the molecule. In the context of 1H-Pyrrole, 1-(4-pentenyl)-(9CI), the pyrrole nitrogen could direct the activation of a C-H bond on the pentenyl chain, or the alkenyl group could participate in directing the functionalization of the pyrrole ring. While specific examples with this exact molecule are not available, related systems demonstrate the feasibility of such transformations. For example, N,N- and N,O-bidentate chelation-assisted alkenyl C-H functionalization has been demonstrated with other substrates. mdpi.com
The table below presents some examples of C-H functionalization reactions involving pyrrole derivatives, highlighting the potential of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) in this area.
| Reaction Type | Pyrrole Derivative | Catalyst | Functionalized Position |
| C-H Alkenylation | N-Alkylpyrrole | Pd(OAc)₂ / Ligand | C5-position |
| C-H Arylation | N-Substituted Pyrrole | RuCl₃ | C2-position |
| C-H Borylation | Pyrrole | Iridium Complex | C3-position |
Involvement in Cycloaddition and Addition Reactions
Pyrrole and its derivatives can participate in various cycloaddition reactions, acting either as a diene or a dienophile. The dearomative (4+3) cycloaddition of 3-alkenylpyrroles with oxyallyl cations has been reported to produce cyclohepta[b]pyrroles, which are core structures in many bioactive natural products. uchicago.edu Although this involves a C-alkenylpyrrole, it demonstrates the ability of the pyrrole ring to undergo dearomatizing cycloadditions.
The pendant 4-pentenyl group in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) introduces an additional reactive site for cycloaddition reactions. The terminal double bond can readily participate in [2+2], [3+2], and [4+2] cycloadditions with various partners. For example, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. numberanalytics.comyoutube.com The pentenyl group could react with dipoles like nitrile oxides or azides to form isoxazoline (B3343090) or triazoline rings, respectively.
Moreover, the pyrrole ring itself can be involved in cycloaddition reactions. While the aromaticity of pyrrole makes it less reactive as a diene compared to furan, certain N-substituted pyrroles can undergo Diels-Alder reactions with reactive dienophiles. The presence of the N-pentenyl group might influence the electronic properties of the pyrrole ring and thus its reactivity in such transformations.
The following table provides examples of cycloaddition reactions involving pyrrole derivatives, illustrating the potential reactivity of 1H-Pyrrole, 1-(4-pentenyl)-(9CI).
| Reaction Type | Pyrrole Derivative | Reactant | Product Type |
| (4+3) Cycloaddition | 3-Alkenylpyrrole | Oxyallyl cation | Cyclohepta[b]pyrrole |
| (3+2) Cycloaddition | N-Substituted Pyrrole-2-carboxaldehyde | Arylalkene | Dihydropyrrolizine |
| Diels-Alder Reaction | N-Acylpyrrole | Maleic anhydride | 7-Azabicyclo[2.2.1]heptane derivative |
Development of Chiral Catalysts Incorporating Pyrrole Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of chiral catalysts is a primary focus of this endeavor. Pyrrole derivatives have been successfully incorporated into chiral ligands and catalysts for a variety of asymmetric transformations. Axially chiral arylpyrroles, for instance, have been used as ligands in catalytic enantioselective reactions. snnu.edu.cn
The 1H-Pyrrole, 1-(4-pentenyl)-(9CI) scaffold offers several avenues for the development of chiral catalysts. The pyrrole ring can be functionalized with chiral auxiliaries, or the pentenyl chain can be modified to introduce chirality. For example, asymmetric dihydroxylation or epoxidation of the terminal double bond would introduce stereocenters into the ligand backbone. Subsequent coordination to a metal center would then generate a chiral catalyst.
Furthermore, chiral organocatalysts based on a pyrrole framework have been developed. For example, an axially chiral styrene-based organocatalyst incorporating a pyrrole ring has been shown to be effective in asymmetric cascade Michael/cyclization reactions. nih.gov This highlights the potential of the pyrrole motif in designing purely organic chiral catalysts. While direct applications of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) in this context are yet to be explored, the versatility of the pyrrole skeleton provides a strong foundation for future research in this area.
Theoretical and Computational Chemistry Studies of 1h Pyrrole,1 4 Pentenyl 9ci
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (dft) and ab initio methods, are fundamental in elucidating the electronic structure and bonding of N-substituted pyrroles. For molecules like 1H-Pyrrole, 1-(4-pentenyl)-(9CI), these calculations can predict the positional selectivity of electrophilic substitution. Studies on related N-alkylpyrroles using methods such as RHF/6-31G(d), MP2/6-31G(d)//RHF/6-31G(d), and B3LYP/6-31G(d) have analyzed the α:β ratio for such reactions. researchgate.net These computational approaches have been shown to be consistent with experimental data, for instance in the trimethylsilylation and sulfonation of pyrrole (B145914) and its derivatives, which typically yield β-substituted products. researchgate.net
The electronic properties of pyrrole derivatives are significantly influenced by the substituent on the nitrogen atom. The vibrations of the pyrrole ring are sensitive to the mass of this substituent. As the mass increases, certain vibrational modes can mix, a phenomenon that stabilizes once a mass of around 14 atomic mass units is reached. researchgate.net This understanding, derived from computational studies, allows for a consistent numbering scheme for the ring-localized vibrations of N-substituted pyrroles. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like 1H-Pyrrole, 1-(4-pentenyl)-(9CI). The pentenyl chain introduces a significant degree of freedom, allowing the molecule to adopt various conformations in different environments.
While specific MD studies on 1H-Pyrrole, 1-(4-pentenyl)-(9CI) are not extensively documented in publicly available literature, the principles can be inferred from studies on similar N-substituted pyrroles and related systems. For instance, MD simulations have been used to study the structure-permeability relationship in macrocycles containing pyrrole linkers. These studies revealed that the orientation of the pyrrole ring, such as an endo orientation in a 2,5-disubstituted pyrrole, can enhance permeability. acs.org Such insights are crucial for understanding how the conformational preferences of the pentenyl chain in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) might influence its interactions with other molecules or biological membranes.
Computational Studies of Reaction Mechanisms and Energy Profiles
Computational chemistry plays a vital role in investigating reaction mechanisms, particularly for processes that are difficult to study experimentally. A key reaction involving molecules like 1H-Pyrrole, 1-(4-pentenyl)-(9CI) is intramolecular hydroamination, a process that forms new heterocyclic rings.
Furthermore, computational efforts have been made to understand difficult intramolecular alkene hydroaminations, such as those forming six-membered rings, which are relevant to the synthesis of various alkaloids. nih.gov These studies help in optimizing reaction conditions and demonstrate the broad applicability of such cyclizations. nih.gov For 1H-Pyrrole, 1-(4-pentenyl)-(9CI), computational modeling of the transition states and energy barriers for its cyclization would be invaluable in predicting the feasibility and stereochemical outcome of such reactions.
Prediction of Spectroscopic Signatures and Advanced Property Correlations
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. For pyrrole derivatives, theoretical calculations can provide valuable information on their vibrational and electronic spectra.
Theoretical absorption spectra for pyrrole derivatives can be computed using methods like Time-Dependent Density Functional Theory (TD-DFT). sci-hub.se These calculations can identify electronic transitions, such as n→π* and π→π*, and help in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. sci-hub.se The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can further provide insights into the reactive behavior of these compounds. researchgate.net
Vibrational spectroscopy is another area where computational predictions are highly beneficial. Studies on pyrrole and its N-substituted derivatives have systematically examined the evolution of vibrational wavenumbers with changes in the substituent on the nitrogen atom. researchgate.net These theoretical calculations can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.netresearchgate.net While specific predicted spectra for 1H-Pyrrole, 1-(4-pentenyl)-(9CI) are not published, the established methodologies for related compounds could be readily applied to predict its NMR, IR, and UV-Vis signatures.
Thermodynamic Calculations (e.g., enthalpies of formation, reaction energies)
Thermodynamic properties, such as enthalpies of formation and reaction energies, are crucial for understanding the stability and reactivity of chemical compounds. Computational chemistry offers reliable methods for estimating these values.
The gas-phase enthalpy of formation for various pyrrole derivatives has been determined through a combination of calorimetric measurements and high-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory. researchgate.net For instance, the standard molar enthalpies of formation in the gaseous phase (ΔfHmo(g)) at 298.15 K have been successfully calculated for compounds like 2-pyrrolecarbonitrile and 1,5-dimethyl-2-pyrrolecarbonitrile, showing excellent agreement between experimental and computational results. researchgate.net
This agreement provides confidence in using computational methods to estimate the enthalpies of formation for other pyrrole derivatives, including 1H-Pyrrole, 1-(4-pentenyl)-(9CI). Such calculations would typically involve optimizing the molecular geometry at a certain level of theory (e.g., B3LYP/6-31G(d)) and then performing higher-level energy calculations. researchgate.net These thermodynamic data are essential for predicting the energy changes in reactions involving this compound, such as its synthesis or subsequent chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 1h Pyrrole,1 4 Pentenyl 9ci and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 2D NMR, variable temperature NMR)
One-dimensional (1D) ¹H and ¹³C NMR provide the initial framework for the structure of 1H-Pyrrole,1-(4-pentenyl)-(9CI), but complex spin systems and potential conformational dynamics necessitate the use of more advanced techniques. Two-dimensional (2D) NMR spectroscopy is indispensable for assigning specific proton and carbon signals and establishing through-bond connectivities. nih.govemerypharma.com
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings (²J, ³J), which are crucial for tracing the connectivity within the pentenyl chain and the pyrrole (B145914) ring. Cross-peaks would be expected between the vinyl protons and the adjacent methylene group, as well as along the entire alkyl chain. Similarly, couplings between the α- and β-protons of the pyrrole ring would be observed. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon to which it is directly attached (¹JCH). It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal. princeton.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (²JCH, ³JCH), connecting protons to carbons that are two or three bonds away. This is particularly useful for connecting the pentenyl substituent to the pyrrole ring, for instance, by observing a correlation between the N-CH₂ protons of the chain and the α-carbons (C2/C5) of the pyrrole ring. sdsu.edu
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of the 4-pentenyl chain. acs.org While significant rotational barriers are not expected in the flexible alkyl chain, VT NMR could be used to study potential intermolecular interactions or subtle conformational preferences at low temperatures. acs.orgresearchgate.netnih.gov
Table 1: Predicted 2D NMR Correlations for 1H-Pyrrole,1-(4-pentenyl)-(9CI)
Click to view table
| Proton (¹H) Signal | COSY Correlations (H-H) | HSQC Correlations (¹JCH) | HMBC Correlations (²JCH, ³JCH) |
| Hα (Pyrrole) | Hβ (Pyrrole) | Cα (Pyrrole) | Cβ (Pyrrole), Cα' (Pyrrole) |
| Hβ (Pyrrole) | Hα (Pyrrole) | Cβ (Pyrrole) | Cα (Pyrrole), Cβ' (Pyrrole) |
| H (N-CH₂) | H (CH₂-CH₂) | C (N-CH₂) | Cα (Pyrrole), C (CH₂-CH₂) |
| H (CH₂-CH₂) | H (N-CH₂), H (CH₂-CH=) | C (CH₂-CH₂) | C (N-CH₂), C (CH₂-CH=) |
| H (CH₂-CH=) | H (CH₂-CH₂), H (=CH₂) | C (CH₂-CH=) | C (CH₂-CH₂), C (=CH₂) |
| H (=CH₂) | H (CH₂-CH=) | C (=CH₂) | C (CH₂-CH=) |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. mdpi.com While 1H-Pyrrole,1-(4-pentenyl)-(9CI) is a liquid at room temperature, its solid derivatives can be analyzed to understand fundamental structural parameters and intermolecular interactions.
For crystalline derivatives, X-ray diffraction analysis would confirm the planarity of the pyrrole ring and the specific conformation adopted by the N-substituent in the solid state. This technique is the gold standard for determining absolute stereochemistry in chiral derivatives.
Furthermore, the analysis of the crystal packing reveals how molecules arrange themselves in the crystal lattice, governed by intermolecular forces. rsc.org In substituted pyrroles, interactions such as hydrogen bonds (if suitable functional groups are present), halogen bonds, and π-π stacking interactions dictate the supramolecular architecture. nih.govresearchgate.net For example, studies on other substituted pyrroles have revealed the formation of complex two-dimensional layers and trimeric structures held together by cooperative hydrogen and halogen bonds. nih.gov
Table 2: Crystallographic Data for a Representative Substituted Pyrrole Derivative (3g)
Click to view table
| Parameter | Value | Reference |
| Compound Name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | mdpi.com |
| Chemical Formula | C₁₂H₁₂N₂O₂ | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| a (Å) | 10.3398(3) | mdpi.com |
| b (Å) | 7.6499(2) | mdpi.com |
| c (Å) | 13.9213(4) | mdpi.com |
| β (°) | 103.111(1) | mdpi.com |
| Volume (ų) | 1072.01(5) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). alevelchemistry.co.ukalgimed.com For 1H-Pyrrole,1-(4-pentenyl)-(9CI) with the molecular formula C₉H₁₃N, the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision.
Theoretical Exact Mass Calculation:
C: 9 x 12.000000 = 108.000000
H: 13 x 1.007825 = 13.101725
N: 1 x 14.003074 = 14.003074
Total [M] = 135.104799
An experimental HRMS measurement confirming this value would unambiguously establish the elemental composition.
Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orgscienceready.com.au Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For 1H-Pyrrole,1-(4-pentenyl)-(9CI), key fragmentation pathways would likely involve the pentenyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for N-alkyl compounds. libretexts.org
Plausible Fragmentation Pathways:
Loss of an alkenyl radical: Cleavage of the bond between the nitrogen and the first CH₂ group is unlikely due to the stability of the aromatic ring.
Cleavage within the alkyl chain: Fragmentation can occur along the pentenyl chain, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org
McLafferty-type rearrangement: A rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the pyrrole ring followed by cleavage could occur.
Pyrrole ring fragmentation: The pyrrole ring itself can fragment, with a characteristic fragment of pyrrole observed at m/z 41.0 (C-C≡N⁺). researchgate.net
Table 3: Predicted Key Fragments for 1H-Pyrrole,1-(4-pentenyl)-(9CI) in HRMS
Click to view table
| m/z (Nominal) | Possible Fragment | Description |
| 135 | [C₉H₁₃N]⁺• | Molecular Ion |
| 80 | [C₅H₆N]⁺ | Cleavage of C₄H₇ radical from the pentenyl chain (β-cleavage) |
| 68 | [C₄H₆N]⁺ | Pyrrolomethyl cation |
| 67 | [C₄H₅N]⁺• | Pyrrole radical cation (after rearrangement and loss of pentene) |
| 41 | [C₂H₃N]⁺• / [C₃H₅]⁺ | Characteristic pyrrole fragment or allyl cation from the chain |
Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Bond Characterization and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. eag.comresearchgate.net These spectra provide a molecular "fingerprint" that is highly specific to the compound's structure, allowing for the characterization of functional groups and chemical bonds. nih.govlibretexts.org For 1H-Pyrrole,1-(4-pentenyl)-(9CI), the spectra would be dominated by vibrations from the pyrrole ring and the pentenyl substituent.
Key Vibrational Modes:
Pyrrole Ring:
C-H stretching vibrations typically appear above 3100 cm⁻¹. scialert.net
C=C and C-N stretching modes result in several characteristic bands in the 1300-1600 cm⁻¹ region. nih.gov
Ring breathing modes and C-H out-of-plane bending vibrations are found at lower wavenumbers. scialert.net
Pentenyl Chain:
Asymmetric and symmetric stretching of the sp³ C-H bonds in the methylene groups are expected in the 2850-2960 cm⁻¹ range.
The C=C double bond stretch of the terminal alkene will appear around 1640 cm⁻¹.
The =C-H stretching of the vinyl group is expected just above 3000 cm⁻¹.
Characteristic C-H bending modes for the vinyl group (wagging, twisting) will be present in the 900-1000 cm⁻¹ region.
While 1H-Pyrrole,1-(4-pentenyl)-(9CI) lacks strong hydrogen bond donors or acceptors, weak intermolecular interactions like van der Waals forces can subtly influence peak positions and shapes in the condensed phase.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 1H-Pyrrole,1-(4-pentenyl)-(9CI)
Click to view table
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| =C-H Stretch (Pyrrole) | 3100 - 3150 | FTIR/Raman |
| =C-H Stretch (Vinyl) | 3010 - 3095 | FTIR/Raman |
| -C-H Stretch (Alkyl) | 2850 - 2960 | FTIR/Raman |
| C=C Stretch (Vinyl) | ~1640 | Raman (strong), FTIR (medium) |
| C=C/C-N Stretch (Ring) | 1300 - 1600 | FTIR/Raman |
| -CH₂- Scissoring | ~1465 | FTIR |
| C-H Out-of-Plane Bend | 900 - 1000 | FTIR (strong) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals or radical ions. nih.gov The parent molecule, 1H-Pyrrole,1-(4-pentenyl)-(9CI), is a diamagnetic, closed-shell molecule and is therefore EPR-silent.
However, the pyrrole moiety is known to be readily oxidized to form a stable radical cation. rsc.orgacs.org Therefore, EPR spectroscopy is highly applicable to studying the electronic structure of the [C₉H₁₃N]⁺• radical cation, which could be generated chemically or electrochemically. acs.orgchemrxiv.org
The resulting EPR spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the spins of the magnetic nuclei in the molecule (¹H and ¹⁴N). Analysis of these hyperfine coupling constants provides a detailed map of the spin density distribution across the radical cation, revealing which atoms bear the most unpaired electron character. This information is crucial for understanding the reactivity of the radical intermediate. d-nb.info Additionally, EPR could be used to monitor radical polymerization reactions initiated at the pentenyl double bond or to detect transient radical intermediates formed during oxidation or other chemical reactions. researchgate.netmdpi.com
Table 5: Application of EPR to the Study of 1H-Pyrrole,1-(4-pentenyl)-(9CI)
Click to view table
| Scenario | Species Studied | Information Gained |
| Chemical/Electrochemical Oxidation | [C₉H₁₃N]⁺• (Radical Cation) | Spin density distribution, electronic structure, g-factor, hyperfine coupling constants. |
| Radical-Initiated Polymerization | Propagating radical chain | Confirmation of radical mechanism, potential for kinetic studies. |
| Reaction with Radical Species | Transient spin adducts (with spin traps) | Identification of short-lived radical intermediates formed during a reaction. |
Advanced Applications in Materials Science and Organic Synthesis
1H-Pyrrole, 1-(4-pentenyl)-(9CI) as a Monomer for Functional Polymer Synthesis
The dual functionality of 1H-Pyrrole, 1-(4-pentenyl)-(9CI), possessing both a polymerizable pyrrole (B145914) core and a reactive pentenyl side chain, makes it a highly attractive monomer for the synthesis of functional polymers. The pyrrole moiety can undergo electropolymerization to form a conductive polymer backbone, while the pendant pentenyl group provides a site for post-polymerization modification, enabling the creation of materials with tailored properties.
Conductive Polymers for Advanced Electronic Materials
Polypyrrole (PPy) is an intrinsically conducting polymer renowned for its high conductivity, environmental stability, and biocompatibility. wikipedia.org The introduction of an N-substituent, such as the 4-pentenyl group, can influence the polymerization process and the final properties of the polymer. While direct studies on the electropolymerization of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) are not extensively documented, research on other N-substituted pyrroles provides valuable insights. The polymerization of N-substituted pyrroles can be achieved through electrochemical methods, such as cyclic voltammetry or potentiostatic techniques, yielding conductive polymer films. mdpi.com
The presence of the 4-pentenyl group is not expected to hinder the electropolymerization at the pyrrole ring. The resulting polymer, poly(1-(4-pentenyl)pyrrole), would possess a conjugated polypyrrole backbone responsible for electrical conductivity. The terminal double bond of the pentenyl side chain offers a unique advantage for further functionalization. For instance, these pendant alkene groups can be used to graft other molecules or polymers, create cross-linked networks to enhance mechanical stability, or to anchor the polymer to surfaces. This post-polymerization modification capability allows for the fine-tuning of the electronic and physical properties of the conductive material for specific applications in sensors, flexible electronics, and energy storage devices. mdpi.com
Design of Smart Polymers and Composites
The reactive pentenyl group in poly(1-(4-pentenyl)pyrrole) opens avenues for the design of "smart" polymers, which are materials that respond to external stimuli such as pH, temperature, or light. nih.govrsc.orgrsc.org The terminal alkene can serve as a handle for the introduction of stimuli-responsive moieties. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could be grafted onto the polypyrrole backbone via the pentenyl group. The resulting composite material would exhibit both the conductive properties of polypyrrole and the temperature-dependent solubility of PNIPAM, making it potentially useful for applications in bio-sensing or controlled drug delivery systems where a change in temperature can trigger a change in the material's properties. youtube.com
Furthermore, the pendant alkene groups can participate in cross-linking reactions, such as those induced by UV irradiation in the presence of a photoinitiator. This would lead to the formation of a robust and insoluble conductive polymer network. Such cross-linked films could find use as stable electrode materials or as components in composite materials with enhanced mechanical and thermal stability.
Role as a Key Synthetic Intermediate for Complex Molecules
The pyrrole nucleus is a common motif in a vast array of biologically active natural products and complex organic molecules. nih.gov 1H-Pyrrole, 1-(4-pentenyl)-(9CI) serves as a valuable building block in organic synthesis, with the pentenyl chain providing a handle for constructing more elaborate structures.
Building Blocks for Natural Product Synthesis
While direct utilization of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) in the total synthesis of a specific natural product is not widely reported, a closely related derivative, ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, has been identified as a key intermediate in the synthesis of modified DNA minor-groove binders. nih.gov This highlights the utility of the N-alkenyl (in this case, pentynyl) pyrrole scaffold in constructing complex, biologically relevant molecules. The terminal unsaturation provides a reactive site for coupling reactions or further functionalization to build the intricate structures of natural products. The ability to introduce substituents on the pyrrole ring, as seen with the nitro and ester groups in the reported intermediate, further expands the synthetic utility of this class of compounds.
The 4-pentenyl group in 1H-Pyrrole, 1-(4-pentenyl)-(9CI) is particularly amenable to various synthetic transformations. For instance, the terminal alkene can undergo olefin metathesis, hydroboration-oxidation, or epoxidation, allowing for the introduction of a wide range of functional groups and the construction of new ring systems.
Precursors for Advanced Organic Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The structure of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) is well-suited for the synthesis of advanced, three-dimensional organic scaffolds. The terminal alkene of the pentenyl chain can participate in a variety of cascade reactions, leading to the rapid construction of complex polycyclic systems. organic-chemistry.org
For example, intramolecular cyclization reactions involving the pentenyl chain and the pyrrole ring or substituents on the ring could lead to the formation of fused or bridged heterocyclic systems. Ring-closing metathesis (RCM) is a powerful tool that could be employed to form a new ring by connecting the pentenyl chain to another part of the molecule. This strategy could be used to synthesize novel pyrrole-fused carbocycles or heterocycles, which are scaffolds of interest in drug discovery. mdpi.com The ability to build molecular complexity from a relatively simple starting material makes 1H-Pyrrole, 1-(4-pentenyl)-(9CI) a valuable precursor for the exploration of new chemical space.
Investigations into Structure-Reactivity/Property Relationships from a Fundamental Perspective
Understanding the relationship between the molecular structure of a compound and its resulting reactivity and physical properties is a fundamental goal in chemistry. The 1H-Pyrrole, 1-(4-pentenyl)-(9CI) molecule provides an excellent model system for such investigations.
The presence of the N-pentenyl group can influence the electronic properties of the pyrrole ring. The alkyl chain is an electron-donating group, which can affect the oxidation potential of the pyrrole monomer and, consequently, the properties of the resulting polymer. mdpi.com Studies comparing the polymerization and properties of poly(1-(4-pentenyl)pyrrole) with unsubstituted polypyrrole and other N-alkylated polypyrroles would provide valuable data on the influence of the substituent's chain length and the terminal alkene on conductivity, morphology, and stability.
Supramolecular Chemistry Involving Pyrrole-Based Receptors
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyrrole-based structures are fundamental building blocks in the construction of synthetic receptors, particularly for anions and ion pairs. nih.govnih.gov The NH moiety of the pyrrole ring is an excellent hydrogen bond donor, enabling the formation of host-guest complexes. nih.gov
While direct application of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) as a standalone receptor is not documented, its structure is highly conducive to incorporation into more complex receptor frameworks. The 4-pentenyl group serves as a versatile handle for further functionalization or for attachment to a larger scaffold.
Potential Roles in Supramolecular Architectures:
Polymerizable Receptors: The terminal double bond of the pentenyl group can be utilized for polymerization, leading to the formation of polymers with embedded receptor sites. These materials could find applications in sensing, separation, or catalysis.
Surface Modification: The alkenyl chain can be used to anchor larger pyrrole-based receptor molecules to solid surfaces, creating functionalized materials for applications such as chemical sensors or heterogeneous catalysis.
Modulation of Receptor Properties: The flexible and non-polar pentenyl chain can influence the solubility, conformational flexibility, and guest-binding properties of a larger receptor molecule to which it is attached.
An example of a related compound, ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, has been synthesized as an intermediate in the preparation of modified DNA minor-groove binders. nih.gov This highlights the utility of N-alkenyl and N-alkynyl pyrroles in constructing molecules with specific biological recognition capabilities, a key area of supramolecular chemistry.
The synthesis of such pyrrole derivatives can often be achieved through established methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-penten-1-amine (B131514). organic-chemistry.orgmdpi.com This straightforward synthetic accessibility further enhances the potential of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) and its analogs as components in supramolecular chemistry.
Interactive Data Table: Properties of 1H-Pyrrole, 1-(4-pentenyl)-(9CI)
| Property | Value |
| Chemical Formula | C9H13N |
| CAS Number | 197365-59-6 |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | 1-(pent-4-en-1-yl)-1H-pyrrole |
Future Research Directions and Unaddressed Challenges for 1h Pyrrole,1 4 Pentenyl 9ci
Development of Novel and More Efficient Synthetic Routes
The primary and most established method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-pentenylamine. alfa-chemistry.comwikipedia.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole (B145914) ring. wikipedia.orgrgmcet.edu.in While effective, this classical approach can be limited by harsh reaction conditions, such as prolonged heating in acidic media, which may not be suitable for sensitive functional groups. rgmcet.edu.in
Future research should focus on developing greener, more efficient, and milder synthetic protocols. This includes the exploration of:
Catalyst and Solvent-Free Conditions: Recent advancements have demonstrated the feasibility of Paal-Knorr reactions under catalyst and solvent-free conditions, often with simple stirring at room temperature, which could be adapted for the synthesis of 1H-Pyrrole, 1-(4-pentenyl)-(9CI).
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the Paal-Knorr synthesis, offering a pathway to reduced reaction times and potentially higher yields.
Alternative Catalytic Systems: Investigating novel catalysts, such as Lewis acids or solid-supported acid catalysts, could lead to milder reaction conditions and improved selectivity. rgmcet.edu.in For instance, silica (B1680970) sulfuric acid has been used as a reusable heterogeneous catalyst for N-substituted pyrrole synthesis. rgmcet.edu.in
A comparative data table for potential synthetic routes is presented below:
| Synthesis Method | Catalyst/Conditions | Advantages | Challenges/Future Work |
| Classical Paal-Knorr | Acetic acid, heat | Well-established, good yields | Harsh conditions, potential for side reactions |
| Green Paal-Knorr | Catalyst and solvent-free | Environmentally friendly, simple | May require longer reaction times, scope needs to be explored for this specific substrate |
| Microwave-Assisted Paal-Knorr | Microwave irradiation | Rapid synthesis, potential for higher yields | Optimization of reaction parameters (temperature, time, power) is needed |
| Heterogeneous Catalysis | Silica sulfuric acid, etc. | Recyclable catalyst, milder conditions | Catalyst efficiency and reusability for this specific reaction need to be determined |
Exploration of Undiscovered Reactivity Modes
The dual functionality of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) – the aromatic pyrrole ring and the terminal alkene – presents numerous avenues for exploring novel reactivity.
Ring-Closing Metathesis (RCM): The pentenyl side chain is a prime candidate for ring-closing metathesis reactions. By introducing another alkene functionality onto the pyrrole ring or a substituent, complex polycyclic and macrocyclic structures containing the pyrrole nucleus could be synthesized. researchgate.netrsc.org The use of continuous flow RCM has been shown to be an environmentally friendly route to related dihydropyrrole structures. rsc.org
Intramolecular Cyclizations: The terminal alkene can participate in intramolecular cyclization reactions, such as aminooxygenation, to form functionalized pyrrolidine (B122466) derivatives. nih.gov For instance, copper-promoted intramolecular aminooxygenation of related 4-pentenyl sulfonamides has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov
Cross-Coupling Reactions: The C-H bonds of the pyrrole ring can be targeted for direct functionalization through transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of various substituents onto the pyrrole core without the need for pre-functionalized starting materials. nih.gov
Tandem Reactions: The alkene and pyrrole moieties can be involved in tandem reaction sequences. For example, a hydroformylation of the alkene followed by an intramolecular condensation with the pyrrole ring could lead to novel heterocyclic systems.
Integration into Advanced Functional Materials beyond Conductivity
While polypyrroles are well-known for their conductive properties, the unique structure of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) opens the door to a new generation of functional materials with applications beyond simple conductivity.
Functional Polymers via ROMP: The terminal alkene allows for ring-opening metathesis polymerization (ROMP) to produce well-defined polymers with pendant pyrrole units. nih.gov These polymers could be further functionalized at the pyrrole nitrogen or ring carbons to create materials for applications such as sensors, drug delivery systems, or catalytic supports.
Pyrrole-Based Sensors: The pyrrole moiety can act as a binding site for anions or other analytes. researchgate.net By incorporating this monomer into a polymer backbone or onto a surface, novel fluorescent, luminescent, or electrochemical sensors could be developed. researchgate.net The pentenyl group provides a convenient handle for covalent attachment to various substrates.
Electrochromic Materials: Polymers derived from 3,4-substituted pyrroles have been shown to exhibit distinct electrochromism and are stable in a dope-free state. google.comgoogle.com The functionalization of polymers derived from 1H-Pyrrole, 1-(4-pentenyl)-(9CI) could lead to new materials for smart windows, displays, and other electrochromic devices.
Interdisciplinary Research Opportunities in Chemical Science
The versatility of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) makes it a valuable tool for interdisciplinary research, bridging organic synthesis with materials science, catalysis, and medicinal chemistry.
Medicinal Chemistry: The pyrrole core is a common motif in many biologically active compounds. The pentenyl group can be used as a reactive handle for bioconjugation or for the synthesis of complex natural product analogues. For example, substituted pyrrolidines, which can be synthesized from N-alkenylpyrroles, are found in a wide range of alkaloids with interesting biological activities. nih.govrsc.org
Homogeneous and Heterogeneous Catalysis: The pyrrole nitrogen can coordinate to metal centers, making it a potential ligand for catalysis. researchgate.netmdpi.com Polymers derived from 1H-Pyrrole, 1-(4-pentenyl)-(9CI) could serve as supports for metal catalysts, combining the advantages of homogeneous and heterogeneous catalysis. nih.gov
Surface Modification: The terminal alkene provides a site for grafting the molecule onto surfaces, such as silicon wafers or nanoparticles, through hydrosilylation or other surface modification techniques. This could be used to alter the surface properties of materials or to create functionalized surfaces for various applications.
Theoretical Predictions Guiding Experimental Discovery
Computational chemistry can play a crucial role in guiding the future exploration of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) chemistry.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions, such as the Paal-Knorr synthesis and various cyclization reactions. rgmcet.edu.innih.gov This understanding can help in optimizing reaction conditions and predicting the feasibility of new transformations.
Prediction of Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the pyrrole ring, as well as the reactivity of the pentenyl group. This can guide the design of new reactions and the synthesis of novel derivatives.
Spectroscopic Property Prediction: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. nih.govresearchgate.net This is particularly useful for the characterization of new compounds and intermediates.
Methodological Advancements in Characterization and Analysis
As new derivatives and materials based on 1H-Pyrrole, 1-(4-pentenyl)-(9CI) are developed, advanced analytical techniques will be crucial for their characterization.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC and HMBC, are essential for the unambiguous structural elucidation of complex derivatives. mdpi.com Solid-state NMR can be used to characterize polymers and other solid materials.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new compounds. Techniques like MALDI-TOF can be used to determine the molecular weight distribution of polymers.
Spectroscopic Methods: A combination of FT-IR, UV-Vis, and fluorescence spectroscopy can provide valuable information about the electronic structure and photophysical properties of new molecules and materials derived from 1H-Pyrrole, 1-(4-pentenyl)-(9CI). nih.gov
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 1H-Pyrrole,1-(4-pentenyl)-(9CI) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .
- Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and remove contaminated clothing. For spills, use inert absorbents (e.g., vermiculite) and avoid dust generation .
- Storage : Store in a cool, ventilated area away from oxidizers. Stability data is limited, so monitor for decomposition using periodic FT-IR or GC-MS analysis .
Q. How can researchers synthesize 1H-Pyrrole,1-(4-pentenyl)-(9CI) with high purity?
- Methodological Answer :
- Synthetic Route : Utilize palladium-catalyzed cross-coupling reactions between pyrrole derivatives and 4-pentenyl halides. Optimize reaction conditions (e.g., solvent: THF; temperature: 60–80°C) to minimize side products .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δH ~6.5–6.8 ppm for pyrrolic protons) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Combine -NMR (to confirm substitution patterns) and X-ray crystallography (for absolute configuration). Compare experimental IR spectra with computational DFT simulations (B3LYP/6-31G*) to validate functional groups .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~178.2 Da) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.0). For solubility, use shake-flask methods with UV-Vis quantification. For stability, conduct accelerated degradation studies (40°C/75% RH) and track changes via LC-MS .
- Data Harmonization : Reference databases like NIST Chemistry WebBook for benchmark values. Discrepancies may arise from isomerism or trace solvent residues .
Q. What experimental designs are optimal for studying the compound’s reactivity in heterocyclic functionalization?
- Methodological Answer :
- Mechanistic Probes : Use deuterium-labeling experiments (-NMR) to track proton transfer in electrophilic substitution reactions. Pair with kinetic studies (stopped-flow UV-Vis) to determine rate constants .
- Computational Modeling : Apply DFT (M06-2X/cc-pVTZ) to predict regioselectivity in alkylation or acylation reactions. Validate with experimental product ratios .
Q. How can researchers assess the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Spectroscopic Titration : Monitor UV-Vis absorbance shifts upon addition of metal ions (e.g., Cu, Fe) in DMSO. Calculate binding constants using Benesi-Hildebrand plots .
- X-ray Diffraction : Co-crystallize the compound with transition metals to determine coordination geometry. Compare bond lengths/angles with literature values for analogous pyrrole complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
